(1H-Imidazol-4-YL)methanamine - 13400-46-9

(1H-Imidazol-4-YL)methanamine

Catalog Number: EVT-348810
CAS Number: 13400-46-9
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1H-Imidazol-4-YL)methanamine” is a five-membered heterocyclic compound . It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole is a key component in the development of new drugs . The synthesis of imidazole has been made by glyoxal and ammonia . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .

Molecular Structure Analysis

The molecular formula of “(1H-Imidazol-4-YL)methanamine” is C4H7N3 . It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .

Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Physical And Chemical Properties Analysis

“(1H-Imidazol-4-YL)methanamine” has a density of 1.2±0.1 g/cm3 . Its boiling point is 341.9±17.0 °C at 760 mmHg .

Synthesis Analysis
  • Description: (1H-Imidazol-4-yl)methanamine serves as a valuable building block for synthesizing various heterocyclic compounds with potential biological activities. The presence of both the imidazole and amine functionalities provides opportunities for diverse chemical modifications. [, , , , , , , , , , , , ]

  • Synthesis Analysis: Numerous synthetic routes utilize (1H-Imidazol-4-yl)methanamine. It can be acylated, alkylated, or reacted with aldehydes or ketones to form imines, which can be further transformed into various heterocycles. [, , , , , , , , , , , , ]

  • Chemical Reactions Analysis: (1H-Imidazol-4-yl)methanamine participates in nucleophilic substitution reactions with alkyl halides, acylation reactions with acyl chlorides or anhydrides, and condensation reactions with aldehydes or ketones. It can also undergo reductive amination to form secondary and tertiary amines. [, , , , , , , , , , , , ]

Applications
  • Pharmaceutical Research: (1H-Imidazol-4-yl)methanamine derivatives are explored as potential drug candidates for various therapeutic areas. For example, researchers have synthesized derivatives with activity as histamine receptor agonists and antagonists, antitumor agents, and inhibitors of enzymes involved in inflammatory processes. [, , , , , , , , , , , ]
  • Developing Chemical Tools: Fluorescently labeled or radiolabeled (1H-Imidazol-4-yl)methanamine derivatives can be valuable tools for studying biological processes. For example, tritium-labeled derivatives have been used as radioligands for imaging histamine receptors. [, ]

Analytical Chemistry

  • Description: (1H-Imidazol-4-yl)methanamine derivatives have potential applications in analytical chemistry, particularly in developing chemosensors for metal ions. The imidazole and amine nitrogen atoms can act as binding sites for metal ions, leading to changes in the spectroscopic properties of the ligand. []

    Compound Description: LMIm is a tripodal tetradentate ligand containing a central nitrogen atom bonded to three substituents: an (1H-Imidazol-4-yl)methyl group and two (pyridin-2-yl)methyl groups. [] This ligand has been investigated in the context of Copper(I)/O2 chemistry. [] Specifically, it forms complexes with cuprous and cupric ions, leading to the formation of μ-1,2-peroxo-dicopper(II) species upon oxygenation. []

(1H-Imidazol-4-yl)-N,N-bis((1-methylimidazol-2-yl)methyl)methanamine (LB)

    Compound Description: LB is a tripodal N4 chelate ligand containing a central nitrogen atom bonded to three substituents: an (1H-Imidazol-4-yl)methyl group and two (1-methylimidazol-2-yl)methyl groups. [] This ligand, along with its iron(II) complex, serves as a structural model for nonheme iron enzymes EgtB and OvoA, involved in the O2-dependent formation of carbon-sulfur bonds in thiohistidine biosynthesis. []

    Compound Description: LEIm is an imidazolyl-containing tripodal tetradentate ligand similar to LMIm but with an ethyl linker between the central nitrogen and the imidazole ring. [] It forms complexes with both Copper(I) and Copper(II) ions, exhibiting different oxygenation behavior compared to the analogous complex with LMIm. []

1-(Furan-2-yl)-N-[(2-methyl-1H-imidazol-4-yl)methylene]methanamine

    Compound Description: This compound is a Schiff base NNO ligand, characterized by its furan-2-yl and 2-methyl-1H-imidazol-4-yl groups connected by a methanimine bridge. [] This ligand displays conformational flexibility, enabling both tridentate NNO and bidentate NN coordination modes with lanthanide ions. []

    Compound Description: H2L is a rigid, ditopic ligand containing two 1H-imidazol-4-yl groups connected to a central benzene ring at the 1 and 4 positions. [, , , , , , ] This ligand has been widely employed in the synthesis of various metal-organic frameworks (MOFs) due to its ability to bridge metal centers and create diverse structures. [, , , , , , ]

1,3-Di(1H-imidazol-4-yl)benzene (L1)

    Compound Description: L1 is another rigid, ditopic ligand similar to H2L but with the 1H-imidazol-4-yl groups attached at the 1 and 3 positions of the central benzene ring. [] This subtle structural difference affects the geometry and topology of the resulting metal-organic frameworks (MOFs) compared to those formed with H2L. []

(1S,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropane

    Compound Description: This compound is a conformationally restricted analogue of histamine, designed as a potential histamine H3 receptor agonist. [, ] The presence of the cyclopropane ring limits the conformational flexibility of the molecule, potentially leading to enhanced selectivity and binding affinity for the target receptor. [, ]

(1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropane

    Compound Description: This compound is another conformationally restricted analogue of histamine, designed as a potential histamine H3 receptor agonist. [] Similar to its (1S,2R) diastereomer, the presence of the cyclopropane ring in this molecule restricts its conformational flexibility, aiming to achieve better selectivity and binding affinity for the H3 receptor. []

(1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane (AEIC)

    Compound Description: AEIC is a potent and selective agonist for the histamine H3 receptor, developed as a conformationally restricted analogue of histamine. [] The cis-cyclopropane structure in AEIC significantly contributes to its selectivity towards the H3 receptor while exhibiting negligible activity on the H4 subtype receptor. []

2-Acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI)

    Compound Description: THI is a naturally occurring compound that serves as a starting point for developing inhibitors of sphingosine 1-phosphate lyase (S1PL). [] Its tetrahydroxybutyl side chain is a key structural feature that has been modified to develop more potent and selective S1PL inhibitors. []

(E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931)

    Compound Description: LX2931 is a potent and selective inhibitor of sphingosine 1-phosphate lyase (S1PL) developed as a potential treatment for autoimmune diseases like rheumatoid arthritis. [] It is structurally similar to THI but incorporates an oxime group at the 2-acetyl side chain, enhancing its potency and selectivity for S1PL. []

(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

    Compound Description: LX2932 is another potent and selective inhibitor of sphingosine 1-phosphate lyase (S1PL) that shows therapeutic potential for autoimmune disorders, including rheumatoid arthritis. [] It differs from LX2931 by replacing the 2-acetyl oxime substituent with an isoxazol-3-yl group, influencing its interactions with S1PL and potentially contributing to its distinct pharmacological profile. []

6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid (Ingavirin)

    Compound Description: Ingavirin is a low-molecular-weight antiviral compound that exhibits a protective effect against various respiratory viruses, including influenza A (H1N1), human parainfluenza virus, and human adenovirus. [] Its antiviral activity has been demonstrated in animal models, where it reduced viral titers, improved survival rates, and alleviated disease symptoms. []

3-[2-[6-(2-tert-Butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt (Compound 1)

    Compound Description: This compound is a potent and selective antagonist for the NPY5 receptor, demonstrating high affinity and selectivity for this receptor subtype. [] It exhibited good peripheral and central nervous system exposure in rats and effectively attenuated bovine pancreatic polypeptide-induced food intake. []

N1-[3-(1H-imidazol-4-yl)propyl]-N2-propionylguanidine (UR-PI294)

    Compound Description: UR-PI294 is a high-affinity radioligand for both histamine H3 and H4 receptors. [] Its tritiated form serves as a valuable pharmacological tool for studying these receptor subtypes. []

N1-(3-Cyclohexylbutanoyl)-N2-[3-(1H-imidazol-4-yl)propyl]guanidine (UR-AK57)

    Compound Description: UR-AK57 is a potent partial agonist for both human histamine H1 and H2 receptors. [] It exhibits notable species selectivity, displaying higher potency and efficacy at guinea pig receptors compared to human isoforms. []

3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (Fluoroproxyfan)

    Compound Description: Fluoroproxyfan is a potential histamine H3 receptor ligand. [] It has been radiolabeled with fluorine-18 for potential use in clinical positron emission tomography (PET) studies to image and study histamine H3 receptors in the brain. []

trans-2-[1H-Imidazol-4-yl]cyclopropylamine

    Compound Description: This compound is a high-affinity histamine H3 receptor antagonist that incorporates a conformationally restricted trans-cyclopropane ring. [] The trans-configuration of the cyclopropane ring and the presence of the imidazole ring are crucial for its potent binding to the H3 receptor. []

(1R,2R)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5296)

    Compound Description: VUF 5296 is an enantiomer of cyclopropylhistamine that acts as an agonist at both the rat cortex and guinea pig jejunum histamine H3 receptors. [] While it exhibits activity on H1 and H2 receptors, it demonstrates a preference for the H3 receptor. []

(1S,2S)-2-(1H-Imidazol-4-yl)-cyclopropylamine (VUF 5297)

    Compound Description: VUF 5297, the enantiomer of VUF 5296, acts as an agonist at both the rat cortex and guinea pig jejunum histamine H3 receptors. [] Although it displays activity on H1 and H2 receptors, VUF 5297 exhibits a stronger preference for the H3 receptor compared to VUF 5296. []

S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]-3-thiolactic acid (CIE-TL)

    Compound Description: CIE-TL is a novel imidazole compound containing a sulfur-bearing side chain. It was isolated from normal human urine and is suggested to be involved in histidine metabolism. [] CIE-TL is believed to be formed from S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (CIE-Cys) through enzymatic degradation. []

S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine (CIE-Cys)

    Compound Description: CIE-Cys is a newly identified metabolite of histidine found in human urine. [] It is suggested that CIE-Cys acts as a precursor to other urinary compounds, including CIE-TL and 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid. [, ] CIE-Cys is formed through the adduction of cysteine to urocanic acid, a key metabolite in the L-histidine degradation pathway. []

3-[(Carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid (Compound I)

    Compound Description: Compound I is a metabolite of histidine identified in human urine. [, ] It is formed through the degradation of CIE-Cys, a reaction potentially mediated by enzymes in the liver. [, ] This compound is thought to play a role in the metabolism of urocanic acid, an important intermediate in the L-histidine degradation pathway. []

N-[(5-Amino-1-beta-D-ribofuranosyl-1H-imidazol-4-yl)carbonyl]-3-(hydroxynitrosamino)-L-alanine ribonucleoside (L-alanosine AICO ribonucleoside)

    Compound Description: L-alanosine AICO ribonucleoside is a synthetic ribonucleoside analogue of the antitumor antibiotic L-alanosine. [] Unlike its active ribonucleotide metabolite, L-alanosine AICO ribonucleoside demonstrated inactivity in inhibiting de novo purine biosynthesis in both whole tumor cells and isolated enzyme assays. []

5-Carbamoyl-1H-imidazol-4-yl piperonylate (SL-1250)

    Compound Description: SL-1250 is a new purine antagonist with a broad antitumor spectrum. [, ] SL-1250 is a prodrug that is rapidly deacylated in vivo to its active metabolite, 4-carbamoylimidazolium 5-olate (SM-108). [] SL-1250 and SM-108 exhibit potent cytotoxic activity against 6-mercaptopurine (6-MP)-resistant leukemia cells by inhibiting de novo purine synthesis. []

4-Carbamoylimidazolium 5-olate (SM-108)

    Compound Description: SM-108 is the active metabolite of the antitumor prodrug SL-1250. [, ] It acts as a purine antagonist, exhibiting potent cytotoxic activity against 6-MP-resistant leukemia cells by inhibiting de novo purine synthesis. [, ] SM-108 achieves this by being converted to its nucleotide form by adenine phosphoribosyltransferase, subsequently blocking the activity of inosine 5'-monophosphate dehydrogenase. []

Properties

CAS Number

13400-46-9

Product Name

(1H-Imidazol-4-YL)methanamine

IUPAC Name

1H-imidazol-5-ylmethanamine

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c5-1-4-2-6-3-7-4/h2-3H,1,5H2,(H,6,7)

InChI Key

MPCYZPCWSYUWMJ-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CN

Canonical SMILES

C1=C(NC=N1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.